molecular formula C18H20BrN3O4S B298053 N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide

Cat. No. B298053
M. Wt: 454.3 g/mol
InChI Key: SMPJSQFSSYLHGE-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are zinc-dependent endopeptidases that play a crucial role in the remodeling of extracellular matrix (ECM) components such as collagen, elastin, and proteoglycans. MMPs are involved in various physiological and pathological processes such as wound healing, angiogenesis, cancer invasion, and metastasis. BB-94 is a potent inhibitor of MMPs and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM components. MMPs are involved in the degradation of ECM components and the remodeling of tissues. The inhibition of MMPs by this compound prevents the degradation of ECM components and the subsequent invasion and metastasis of cancer cells. In addition, the inhibition of MMPs by this compound reduces joint destruction and inflammation in arthritis by preventing the degradation of cartilage and bone tissue.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of MMPs and prevents the degradation of ECM components. This leads to the prevention of tumor invasion and metastasis, reduction of joint destruction and inflammation in arthritis, and reduction of atherosclerotic plaque formation and improvement of vascular function in cardiovascular diseases. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of MMPs and can be used to study the role of MMPs in various physiological and pathological processes. This compound has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a hydroxamic acid-based inhibitor and can interfere with other enzymes that have a similar active site. This compound also has poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide. One direction is the development of more potent and selective MMP inhibitors that can be used for the treatment of cancer, arthritis, and cardiovascular diseases. Another direction is the study of the role of MMPs in other diseases such as neurodegenerative diseases and fibrosis. In addition, the combination of MMP inhibitors with other therapies such as chemotherapy and radiotherapy can be explored for the treatment of cancer. The use of MMP inhibitors as diagnostic tools for the detection of cancer and other diseases can also be investigated.

Synthesis Methods

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide can be synthesized by the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form 2-(2-bromobenzylidene)hydrazine. The reaction of 2-(2-bromobenzylidene)hydrazine with ethyl 2-oxo-2-(2-methoxy-5-methylphenyl)acetate in the presence of sodium methoxide yields this compound.

Scientific Research Applications

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. The inhibition of MMPs by this compound has been shown to prevent tumor invasion and metastasis in various cancer models. This compound has also been shown to reduce joint destruction and inflammation in animal models of arthritis. In addition, this compound has been shown to reduce atherosclerotic plaque formation and improve vascular function in animal models of cardiovascular diseases.

properties

Molecular Formula

C18H20BrN3O4S

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H20BrN3O4S/c1-13-8-9-17(26-2)16(10-13)22(27(3,24)25)12-18(23)21-20-11-14-6-4-5-7-15(14)19/h4-11H,12H2,1-3H3,(H,21,23)/b20-11+

InChI Key

SMPJSQFSSYLHGE-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N/N=C/C2=CC=CC=C2Br)S(=O)(=O)C

SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=CC=C2Br)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=CC=C2Br)S(=O)(=O)C

Origin of Product

United States

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